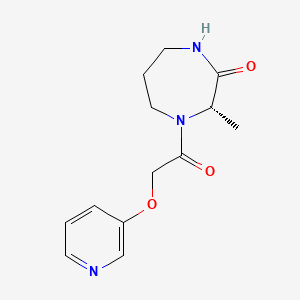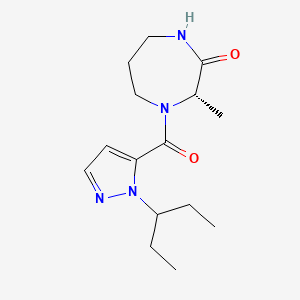
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as EMD 386088, is a synthetic compound that belongs to the class of diazepanone derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 acts as a positive allosteric modulator of the α7 nAChR. This means that it binds to a site on the receptor that is separate from the site where the neurotransmitter acetylcholine binds, and enhances the activity of the receptor in response to acetylcholine. The α7 nAChR is known to play a crucial role in cognitive function, and its dysfunction has been implicated in the development of cognitive disorders such as Alzheimer's disease. By enhancing the activity of the α7 nAChR, this compound 386088 has the potential to improve cognitive function and alleviate symptoms of cognitive disorders.
Biochemical and Physiological Effects:
This compound 386088 has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, as well as improve memory and learning. It has also been found to have neuroprotective effects, protecting neurons from damage and death. In addition, this compound 386088 has been found to have anti-inflammatory effects, reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to have potent and selective effects on the α7 nAChR, making it a useful tool for studying the role of this receptor in cognitive function and cognitive disorders. However, there are also limitations to its use in lab experiments. For example, it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on (3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088. One area of interest is its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to determine its safety and efficacy in humans, as well as to optimize dosing and delivery methods. Another area of interest is its potential as a tool for studying the role of the α7 nAChR in cognitive function and cognitive disorders. Further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, there is interest in developing new compounds based on the structure of this compound 386088 that may have improved potency, selectivity, and safety profiles.
Métodos De Síntesis
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 can be synthesized through a multi-step process starting from 4-ethylpyridine-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 3-methyl-1,4-diazepan-2-one in the presence of a base such as triethylamine to yield this compound 386088. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function. This compound 386088 has been found to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. This has led to interest in its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-11-5-7-15-12(9-11)14(19)17-8-4-6-16-13(18)10(17)2/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRAADCZMFYSV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)


![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)

![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)